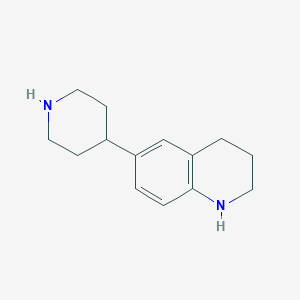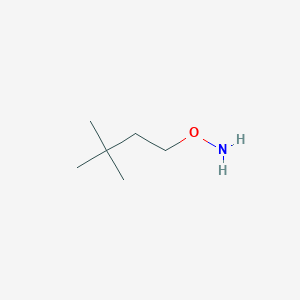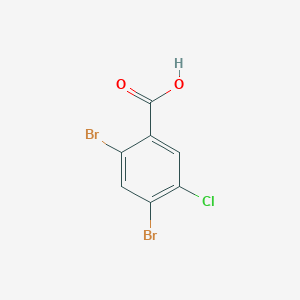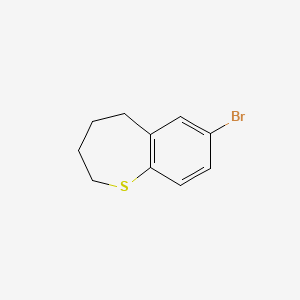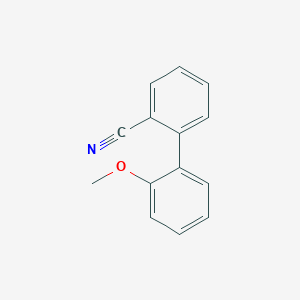
2'-Methoxy-1,1'-biphenyl-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methoxy-1,1’-biphenyl-2-carbonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of biphenyl, characterized by the presence of a methoxy group (-OCH3) and a carbonitrile group (-CN) attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1,1’-biphenyl and methoxybenzene.
Reaction Conditions: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction involves the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or dioxane.
Procedure: The reaction mixture is heated under reflux conditions, allowing the coupling of the bromo and methoxy groups to form the desired biphenyl structure with a methoxy substituent.
Final Step: The nitrile group is introduced through a cyanation reaction, typically using a reagent like copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the production of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methoxy-1,1’-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of 2’-methoxy-1,1’-biphenyl-2-carboxaldehyde.
Reduction: Formation of 2’-methoxy-1,1’-biphenyl-2-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Methoxy-1,1’-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
2’-Hydroxy-1,1’-biphenyl-2-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2’-Methoxy-1,1’-biphenyl-4-carbonitrile: Similar structure but with the nitrile group at a different position.
Uniqueness: 2’-Methoxy-1,1’-biphenyl-2-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 2’-Methoxy-1,1’-biphenyl-2-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZYARVXOCSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 1-ethyl 5-(phenylmethyl) ester](/img/structure/B3242215.png)
![Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242229.png)
![Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242237.png)
![Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242241.png)
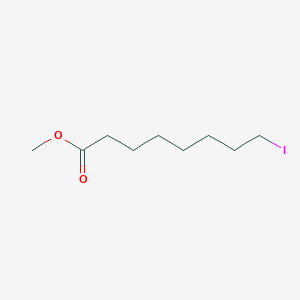
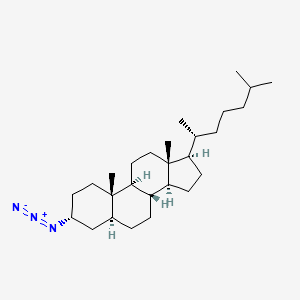

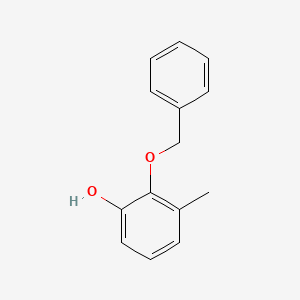
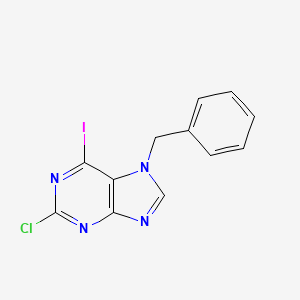
![4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3242287.png)
